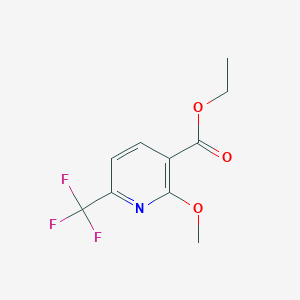

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

CAS No.: 1227579-55-6

Cat. No.: VC3029177

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227579-55-6 |

|---|---|

| Molecular Formula | C10H10F3NO3 |

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | GWDVBEQZRHDKBS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC |

Introduction

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinic acid derivatives. It features a methoxy group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. The molecular formula for this compound is C₁₀H₁₀F₃NO₃, and its molecular weight is approximately 249.19 g/mol .

Synthesis Methods

The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Biological Activities

While specific biological activities of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate are not extensively documented, compounds with similar structures, such as other nicotinic acid derivatives, have shown potential in various therapeutic areas. For instance, some derivatives exhibit antimicrobial, anticancer, and antiviral properties due to their ability to interact with specific enzymes and biological pathways .

Comparison with Similar Compounds

| Compound | Structure Characteristics | Notable Activities |

|---|---|---|

| Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate | Ethyl group, methoxy and trifluoromethyl groups | Potential use in drug development |

| Methyl 2-methoxy-6-(trifluoromethyl)nicotinate | Methyl instead of ethyl group | Antimicrobial and anticancer properties |

| Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate | Methoxy group at the 4-position | Antiviral properties, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume